molecular formula C9H6BrClN2O2 B1428659 Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate CAS No. 1037841-34-1

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Cat. No.: B1428659
CAS No.: 1037841-34-1
M. Wt: 289.51 g/mol
InChI Key: IKMKGRCSJLQULO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is a heterocyclic organic compound that belongs to the indazole family Indazoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the nitration of 1-bromo-2-chloro-4-methylbenzene, followed by reduction of the nitro group to form 5-bromo-4-chloro-2-methylaniline. This intermediate is then cyclized to form the indazole ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can be involved in further esterification reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying the structure-activity relationships of indazole derivatives.

Properties

IUPAC Name

methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMKGRCSJLQULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731107
Record name Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037841-34-1
Record name Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate (500 mg, 1.80 mmol) in acetic acid (9 mL) was added a solution of sodium nitrite (137 mg, 1.99 mmol) in water (0.9 mL) at room temperature, and the mixture was stirred for 24 hr. The organic solvent was evaporated under reduced pressure. The residual aqueous solution was diluted with saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (NH, ethyl acetate) to give the title compound (398 mg, yield 76%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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